Methyl 3-bromo-4-(dimethylamino)benzoate
Overview
Description
Methyl 3-bromo-4-(dimethylamino)benzoate: is an organic compound with the molecular formula C₁₂H₁₄BrN₂O₂. It is characterized by the presence of a bromine atom and a dimethylamino group attached to a benzene ring, which is further esterified with methanol. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized by brominating 4-(dimethylamino)benzoic acid followed by esterification with methanol.
Dimethylamino Group Introduction:
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically produced in a batch process, where raw materials are added in specific quantities and reaction conditions such as temperature and pressure are carefully controlled to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities and obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: The reduction of the bromine atom can yield aniline derivatives.
Substitution Products: Different amides, esters, and ethers can be synthesized through substitution reactions.
Mechanism of Action
Target of Action
It’s known that benzylic compounds often interact with various enzymes and receptors in the body .
Mode of Action
Methyl 3-bromo-4-(dimethylamino)benzoate, like other benzylic compounds, may undergo reactions at the benzylic position. These reactions could include free radical bromination and nucleophilic substitution . The compound’s interaction with its targets could result in changes to the target’s function, potentially influencing biochemical pathways within the cell .
Biochemical Pathways
Given the compound’s structure, it may influence pathways involving aromatic compounds and amine groups .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The compound’s interactions with its targets could potentially lead to changes in cellular function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound . These factors can affect the compound’s solubility, reactivity, and interactions with its targets .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a probe in biological studies to understand the behavior of dimethylamino groups in biological systems. Medicine: The compound is investigated for its potential therapeutic properties, including its use in drug design and development. Industry: It is employed in the manufacturing of dyes, pigments, and other chemical products.
Comparison with Similar Compounds
3-Bromo-4-(dimethylamino)benzaldehyde: This compound differs by having an aldehyde group instead of an ester group.
3,5-Dibromo-4-methylaniline: This compound has two bromine atoms and a methyl group instead of a dimethylamino group.
Uniqueness:
Functional Groups: The presence of both a bromine atom and a dimethylamino group makes Methyl 3-bromo-4-(dimethylamino)benzoate unique compared to other similar compounds.
Applications: Its versatility in various scientific and industrial applications sets it apart from other compounds with similar structures.
Properties
IUPAC Name |
methyl 3-bromo-4-(dimethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJWGTLXWPPRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661065 | |
Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71695-21-1 | |
Record name | Methyl 3-bromo-4-(dimethylamino)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10661065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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